molecular formula C10H20BrNO2S2 B561760 2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide CAS No. 1417893-43-6

2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide

Cat. No.: B561760
CAS No.: 1417893-43-6
M. Wt: 330.299
InChI Key: XDVBRHAMCWQTTF-UHFFFAOYSA-M
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Description

2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide (referred to here by its full systematic name) is a thiol-reactive compound widely employed in biochemical and pharmacological research for site-directed covalent modification of cysteine residues in proteins. Its structure comprises a methanethiosulfonate group linked to a quinuclidinium moiety via an ethyl spacer, with a bromide counterion. The quinuclidinium group—a bicyclic tertiary ammonium—confers distinct steric and electronic properties compared to simpler ammonium derivatives, influencing its reactivity, membrane permeability, and specificity in biological systems .

This compound is particularly valuable for probing protein structure-function relationships, such as ion channel gating mechanisms or transporter conformational dynamics, due to its ability to form mixed disulfides with cysteine residues under controlled conditions .

Properties

IUPAC Name

1-(2-methylsulfonylsulfanylethyl)-1-azoniabicyclo[2.2.2]octane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO2S2.BrH/c1-15(12,13)14-9-8-11-5-2-10(3-6-11)4-7-11;/h10H,2-9H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVBRHAMCWQTTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC[N+]12CCC(CC1)CC2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a quaternary ammonium salt .

Scientific Research Applications

Chemical Properties and Reactivity

2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide is a positively charged methanethiosulfonate reagent that reacts selectively with thiol groups (cysteines) in proteins. Its reactivity allows for the formation of mixed disulfides, making it a valuable tool for probing protein structure and function. The compound has a rapid reaction rate with thiols, which is critical for studies involving transient protein interactions.

Biochemical Research Applications

  • Protein Structure Probing :
    • Mechanism : The compound is used to modify cysteine residues within proteins, allowing researchers to map the location and accessibility of these residues in three-dimensional structures. This is particularly useful in studying membrane proteins and ion channels.
    • Studies : Research has shown that 2-(Quinuclidinium)ethyl Methanethiosulfonate can be employed in site-directed mutagenesis experiments to introduce cysteine residues at specific locations within a protein. This enables the investigation of conformational changes and functional dynamics upon ligand binding or voltage changes .
  • Ion Channel Research :
    • Applications : The compound has been utilized to study various ion channels, including the large conductance Ca²⁺-activated K⁺ (BKCa) channels. By applying the reagent to excised membrane patches, researchers can observe changes in channel activity and conductance, providing insights into gating mechanisms and ion selectivity .
    • Findings : For instance, studies have demonstrated that pre-exposure to 2-(Quinuclidinium)ethyl Methanethiosulfonate affects the opening probability of BKCa channels under different ionic conditions, thereby elucidating the role of specific cysteine residues in channel function .
  • Therapeutic Potential :
    • Antimicrobial Activity : Recent investigations into quinuclidine-based compounds have revealed potential antimicrobial properties. While 2-(Quinuclidinium)ethyl Methanethiosulfonate itself is not directly cited as an antimicrobial agent, its structural relatives have shown efficacy against various bacterial strains, suggesting a possible avenue for developing new antimicrobial therapies based on this chemical scaffold .
    • Drug Development : The quinuclidine framework is recognized for its pharmacological potential, with ongoing research aimed at synthesizing derivatives that could lead to novel therapeutic agents targeting bacterial infections or other diseases .

Case Studies and Experimental Findings

StudyFocusFindings
Lang et al., 2000BKCa Channel ModulationDemonstrated that 2-(Quinuclidinium)ethyl Methanethiosulfonate alters channel activity in response to nitric oxide donors, indicating its role in redox regulation of ion channels .
Makarov et al., 2019Protein Interaction StudiesUtilized methanethiosulfonate reagents to investigate structural changes in proteins upon ligand binding, highlighting the utility of such reagents in dynamic studies .
Avibactam ResearchAntimicrobial PropertiesExplored quinuclidine derivatives showing significant antibacterial activity against resistant strains; suggests potential for new drug development based on quinuclidine structure .

Mechanism of Action

Comparison with Similar Compounds

Data Table: Comparative Properties

Property This compound MTSET Ethyl Bromide
Molecular Weight (g/mol) ~300 (estimated) 278.3 108.97
Solubility High in water High in water Low in water
Reactivity Target Cysteine thiols Cysteine thiols Nucleophiles (e.g., amines, alcohols)
Typical Concentration 1–10 mM 1–5 mM Variable (synthetic use)
Primary Use Protein structure-function studies Ion channel modification Alkylation reactions

Biological Activity

2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide, often referred to in the literature as MTSET, is a compound of significant interest in biochemical research due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

  • Chemical Formula : C10H20BrNO2S2
  • Molecular Weight : 330.31 g/mol
  • Physical State : White to light yellow solid
  • Solubility : Soluble in water and organic solvents

MTSET is a positively charged methanethiosulfonate (MTS) reagent that specifically reacts with thiol groups in proteins. The reaction leads to the formation of mixed disulfides, which can alter the structure and function of proteins. This property makes MTSET a valuable tool for probing protein function and structure.

Reaction Characteristics:

  • Reactivity : Reacts rapidly with thiols to form mixed disulfides.
  • Half-life : At pH 7.5 and room temperature, MTSET has a hydrolysis half-life of approximately 10 minutes, making it suitable for transient modifications in biological systems .
  • Application Concentrations : Commonly used at concentrations such as 1 mM for short durations (1-5 minutes) during experiments .

Biological Applications

MTSET is primarily used in electrophysiological studies to modify ion channels and receptors. Its ability to selectively label cysteine residues allows researchers to investigate the role of specific amino acids in protein function.

Notable Applications:

  • Ion Channel Research : MTSET has been utilized to study the structure and gating mechanisms of various ion channels, including:
    • GABA_A receptors
    • Acetylcholine receptors
    • Lactose permease .
  • Protein Structure Probing : By modifying cysteine residues within proteins, MTSET aids in elucidating protein folding and interaction dynamics.
  • Functional Studies : Its application extends to functional assays where the modification of thiols can influence receptor activity or ion conductance.

Case Studies

Several studies have demonstrated the utility of MTSET in biological research:

  • GABA_A Receptor Modulation :
    • In a study examining GABA_A receptors, MTSET was used to modify specific cysteine residues. The results indicated that these modifications significantly altered receptor gating properties, providing insights into the channel's functional dynamics .
  • Acetylcholine Receptor Investigation :
    • Research involving acetylcholine receptors showed that MTSET could selectively modify thiol groups, affecting ligand binding and ion permeability. This study highlighted the importance of specific residues in receptor functionality .
  • Lactose Permease Studies :
    • The use of MTSET in lactose permease research illustrated its role in understanding substrate transport mechanisms across membranes by modifying key thiol groups involved in transport activity .

Summary of Findings

The biological activity of this compound highlights its significance as a versatile tool in biochemical research. Its ability to selectively react with thiols provides researchers with a means to investigate protein function and dynamics comprehensively.

FeatureDetails
Chemical NameThis compound
CAS Number1417893-43-6
SolubilityWater and organic solvents
ApplicationsIon channel studies, protein structure probing

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